molecular formula C23H46O11 B11827493 Thp-peg9-OH

Thp-peg9-OH

Cat. No.: B11827493
M. Wt: 498.6 g/mol
InChI Key: FCZORFNNCSEJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg9-OH involves the coupling of tetrahydropyranyl (THP) groups with PEG chains. The reaction typically occurs under mild conditions, using catalysts such as acids or bases to facilitate the coupling reaction . The reaction is carried out in an organic solvent, and the product is purified through techniques like column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is scaled up using industrial chromatography systems .

Chemical Reactions Analysis

Types of Reactions: Thp-peg9-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Thp-peg9-OH is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility in PROTAC synthesis. This balance enhances the efficiency of protein degradation and improves the pharmacokinetic properties of the resulting PROTAC molecules .

Properties

Molecular Formula

C23H46O11

Molecular Weight

498.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C23H46O11/c24-4-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-16-30-17-18-31-19-20-32-21-22-34-23-3-1-2-5-33-23/h23-24H,1-22H2

InChI Key

FCZORFNNCSEJMU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.